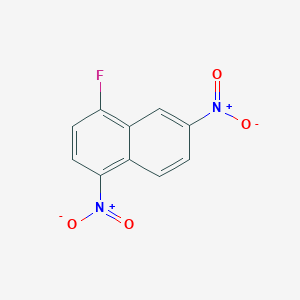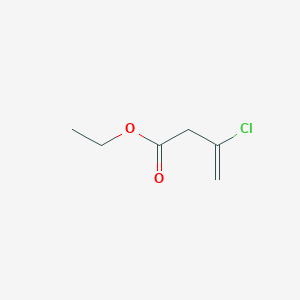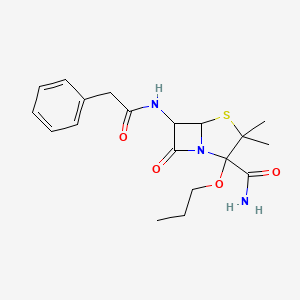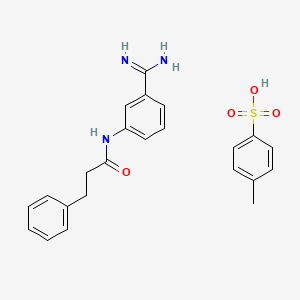
N-(3-Carbamimidoylphenyl)-3-phenyl-propanamide; 4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both carbamimidoyl and phenylpropanamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-carbamimidoylphenylboronic acid with phenylpropanamide under specific conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow chemistry and real-time monitoring to ensure consistent quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or slowed tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-carbamimidoylphenyl)methyl 1-[(3-carbamimidoylphenyl)methyl]indole-2-carboxylate
- (3-carbamimidoylphenyl)acetic acid
- (3-carbamimidoylphenyl)methylcarbamic acid
Uniqueness
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
24722-25-6 |
|---|---|
Molekularformel |
C23H25N3O4S |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H17N3O.C7H8O3S/c17-16(18)13-7-4-8-14(11-13)19-15(20)10-9-12-5-2-1-3-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11H,9-10H2,(H3,17,18)(H,19,20);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
MBRFWDQIQUFYMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




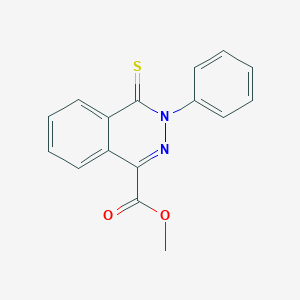

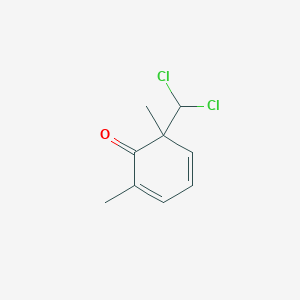
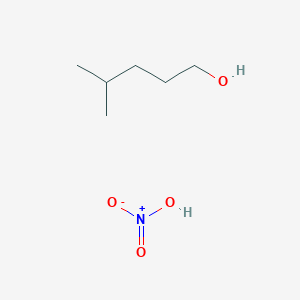

![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
